

# Application of NMR Spectroscopy for the Structural Elucidation of Lewis X Trisaccharide

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## Compound of Interest

Compound Name: *Lewis x Trisaccharide*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the detailed structural and conformational analysis of complex carbohydrates such as the Lewis X (Lex) trisaccharide. The Lex antigen, with the structure  $\beta$ -D-Galp-(1 $\rightarrow$ 4)[ $\alpha$ -L-Fucp-(1 $\rightarrow$ 3)]- $\beta$ -D-GlcNAc, is a crucial histo-blood group antigen involved in various biological processes, including cell-cell adhesion, immune responses, and pathogenesis. Its overexpression on the surface of tumor cells also makes it a significant biomarker and a target for anticancer therapies.<sup>[1][2]</sup> A thorough understanding of its three-dimensional structure and dynamics in solution is paramount for elucidating its biological functions and for the rational design of therapeutic agents.

This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of the **Lewis X trisaccharide** using a suite of modern NMR spectroscopy techniques.

## Data Presentation: NMR Spectroscopic Data for Lewis X Trisaccharide

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and selected coupling constants for the **Lewis X trisaccharide**. These data are essential for the complete assignment of the oligosaccharide's structure and for defining its conformation in solution. The data has been compiled from various sources and represents typical values obtained in  $\text{D}_2\text{O}$  at neutral  $\text{pD}$  and 25-30 °C.

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz) for **Lewis X Trisaccharide** in  $\text{D}_2\text{O}$

Residue	H-1 (J <sub>12</sub> )	H-2 (J <sub>23</sub> )	H-3 (J <sub>34</sub> )	H-4 (J <sub>45</sub> )	H-5 (J <sub>56</sub> )	H-6a (J <sub>6a,6b</sub> )	H-6b	CH <sub>3</sub> (Fuc)	NAc
$\beta$ -D-GlcNAc (A)	4.68 (8.5)	3.75 (10.3)	3.89 (8.7)	3.92 (10.0)	3.55 (2.0)	3.88 (-12.2)	3.74	-	2.05
$\beta$ -D-Gal (B)	4.47 (7.8)	3.53 (9.9)	3.68 (3.4)	3.91 (0.5)	3.69 (6.0)	3.78 (-11.7)	3.78	-	-
$\alpha$ -L-Fuc (C)	5.12 (4.0)	3.82 (10.1)	3.86 (3.4)	4.15 (1.0)	4.81 (6.6)	-	-	1.20	-

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) for **Lewis X Trisaccharide** in  $\text{D}_2\text{O}$

Residue	C-1	C-2	C-3	C-4	C-5	C-6	CH <sub>3</sub> (Fuc)	NAc (C=O)	NAc (CH <sub>3</sub> )
β-D-GlcNAc (A)	102.5	56.8	77.0	80.0	76.5	61.8	-	175.5	23.2
β-D-Gal (B)	104.2	72.5	74.0	69.8	76.5	62.2	-	-	-
α-L-Fuc (C)	100.0	68.5	71.0	73.2	68.0	16.5	16.5	-	-

Table 3: Key Inter-residue NOE/ROE Correlations for Conformational Analysis

Proton 1	Proton 2	Expected Intensity	Implied Proximity
Fuc H-1	GlcNAc H-3	Strong	Glycosidic Linkage
Fuc H-5	Gal H-1	Medium	Folded Conformation
Gal H-1	GlcNAc H-4	Strong	Glycosidic Linkage

## Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of the **Lewis X trisaccharide** are provided below.

## Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

- Purity: Ensure the **Lewis X trisaccharide** sample is of high purity (>95%), as impurities can significantly complicate spectral analysis.
- Deuterium Exchange: To minimize the residual H<sub>2</sub>O signal in <sup>1</sup>H NMR spectra, exchangeable protons (e.g., from hydroxyl groups) should be replaced with deuterium. This is achieved by

dissolving the sample in deuterium oxide ( $D_2O$ , 99.9%), freeze-drying, and repeating this process 2-3 times.[3]

- Final Sample Preparation: Dissolve 2-5 mg of the lyophilized trisaccharide in 0.5 mL of high-purity  $D_2O$  (99.96%).[3]
- Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d<sub>4</sub> acid sodium salt (TSP) or acetone (<sup>1</sup>H and <sup>13</sup>C at 0.00 ppm for TSP).
- NMR Tube: Transfer the final solution to a clean, dry, high-quality 5 mm NMR tube.[4]

## NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.

- 1D <sup>1</sup>H NMR:
  - Purpose: To obtain an overview of the proton signals, particularly the anomeric protons which resonate in a relatively clear region of the spectrum (typically 4.4-5.2 ppm).
  - Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation or WATERGATE).
- 2D <sup>1</sup>H-<sup>1</sup>H COSY (Correlation Spectroscopy):
  - Purpose: To identify scalar-coupled protons within each monosaccharide residue, establishing through-bond connectivity.
  - Protocol: Acquire a phase-sensitive gradient-enhanced COSY spectrum.
- 2D <sup>1</sup>H-<sup>1</sup>H TOCSY (Total Correlation Spectroscopy):
  - Purpose: To correlate all protons within a spin system (i.e., within a single monosaccharide residue). This is particularly useful for assigning overlapping resonances.

- Protocol: Acquire spectra with different mixing times (e.g., 40 ms and 100 ms) to trace correlations from the anomeric protons to the rest of the sugar ring protons.[5]
- 2D  $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence):
  - Purpose: To correlate each proton with its directly attached carbon atom. This provides the carbon chemical shifts.[6][7]
  - Protocol: Use a gradient-enhanced, sensitivity-enhanced HSQC experiment. An edited HSQC can be used to differentiate CH/CH<sub>3</sub> from CH<sub>2</sub> groups.
- 2D  $^1\text{H}$ - $^{13}\text{C}$  HMBC (Heteronuclear Multiple Bond Correlation):
  - Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkage positions and the sequence of the monosaccharides.[6][7]
  - Protocol: Acquire a gradient-enhanced HMBC spectrum. Key correlations to look for are from the anomeric proton of one residue to the linkage carbon of the adjacent residue (e.g., Fuc H-1 to GlcNAc C-3 and Gal H-1 to GlcNAc C-4).
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
  - Purpose: To identify protons that are close in space (< 5 Å), providing information about the 3D conformation and the relative orientation of the monosaccharide units.[8][9]
  - Protocol: For a molecule the size of a trisaccharide, a ROESY experiment is often preferred as it avoids the potential for zero or negative NOEs that can occur for medium-sized molecules.[8] Acquire a phase-sensitive ROESY spectrum with a mixing time of 200-300 ms.

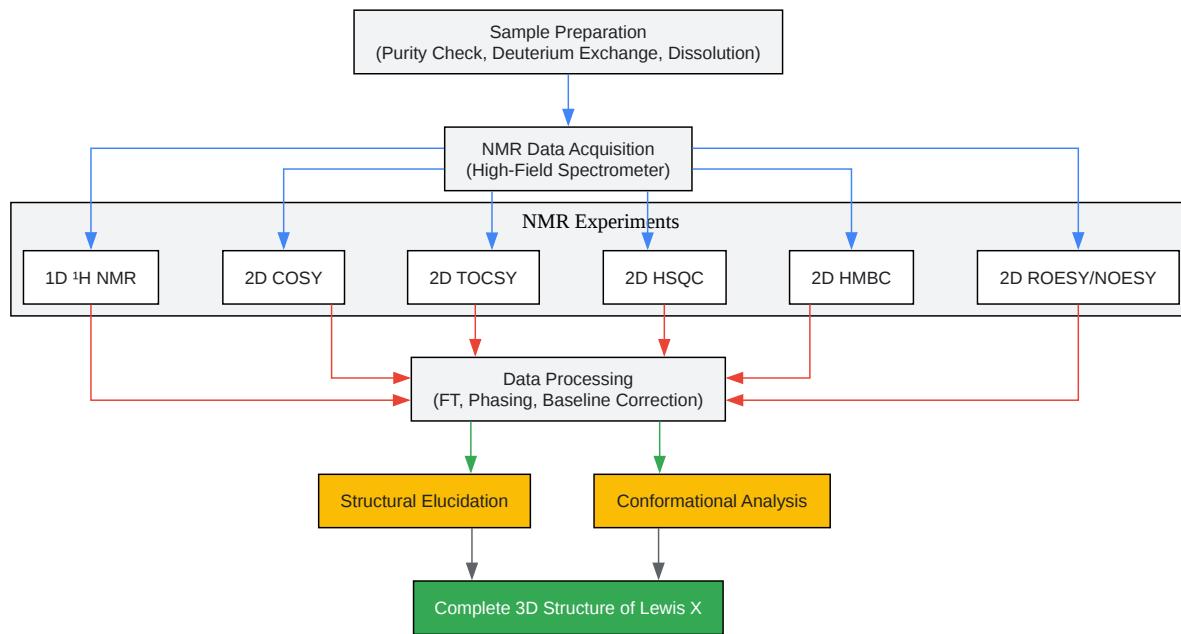
## Data Processing and Analysis

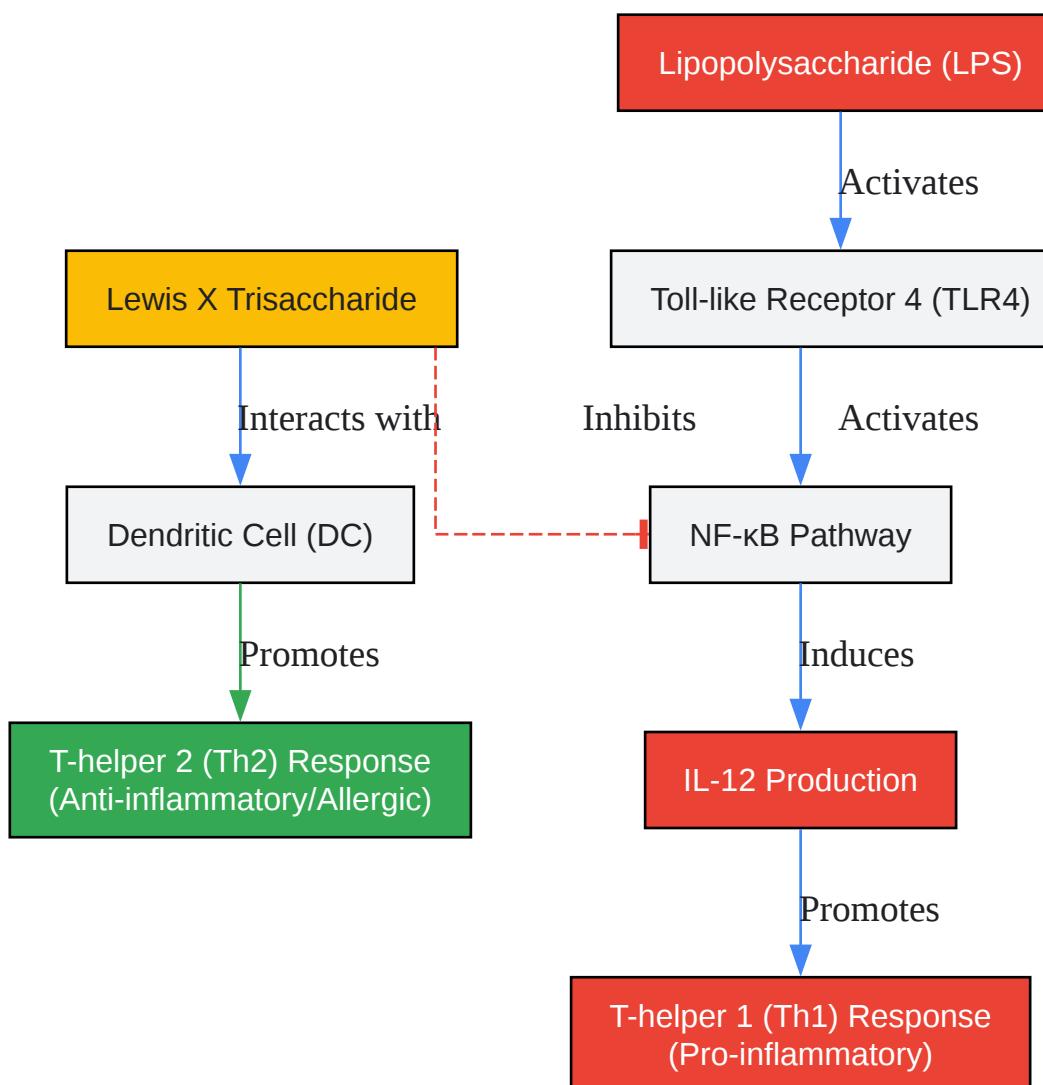
- Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing. [10]

- Assignment: The assignment process typically starts with identifying the anomeric proton signals in the 1D  $^1\text{H}$  spectrum. Using COSY and TOCSY spectra, the proton spin systems for each monosaccharide residue are then traced. The HSQC spectrum is used to assign the corresponding carbon resonances. The HMBC spectrum is used to confirm intra-residue assignments and, critically, to establish the glycosidic linkages between the sugar units.
- Conformational Analysis: The inter-residue cross-peaks observed in the NOESY/ROESY spectrum are used to determine the spatial proximity of protons across glycosidic linkages. This information, often combined with molecular modeling, allows for the determination of the preferred solution conformation of the **Lewis X trisaccharide**.[\[11\]](#)

## Visualizations

### Experimental Workflow for Lewis X Trisaccharide NMR Analysis



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